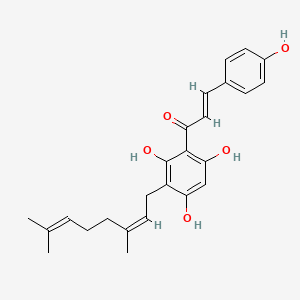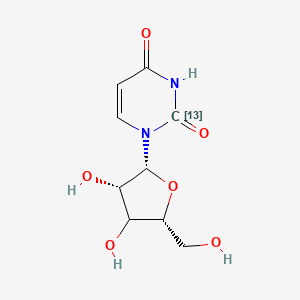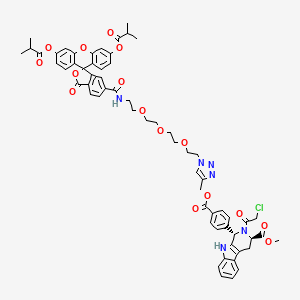
AMPK activator 6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AMPK activator 6 is a compound known for its ability to activate AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. AMPK plays a crucial role in balancing nutrient supply with energy demand by coordinating metabolic pathways. Activation of AMPK has been associated with favorable physiological outcomes, making it a potential therapeutic target for various human diseases, including metabolic syndrome and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AMPK activator 6 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions for this compound are proprietary and may vary depending on the manufacturer. general synthetic strategies for AMPK activators often involve the use of small molecules that mimic cellular AMP, triggering a conformational change in the AMPK complex .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards. Specific details of the industrial production methods are often proprietary and not publicly disclosed.
Chemical Reactions Analysis
Types of Reactions
AMPK activator 6 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
AMPK activator 6 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of AMPK in various chemical reactions.
Biology: Investigated for its role in cellular energy homeostasis and its effects on metabolic pathways.
Medicine: Explored as a potential therapeutic agent for treating metabolic disorders, cancer, and other diseases.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting AMPK .
Mechanism of Action
AMPK activator 6 exerts its effects by binding to the AMPK complex and triggering a conformational change that allows further activation by phosphorylation of a specific threonine residue (Thr-172) in the catalytic subunit. This activation leads to the upregulation of catabolic pathways and the downregulation of anabolic pathways, ultimately increasing ATP production and maintaining cellular energy balance .
Comparison with Similar Compounds
Similar Compounds
Metformin: An indirect AMPK activator commonly used to treat type 2 diabetes.
Phenformin: Another indirect AMPK activator with similar effects to metformin.
PF-739: A direct pan-activator of AMPK with a slightly higher affinity towards certain isoforms.
Uniqueness of AMPK Activator 6
This compound is unique in its specific mechanism of action and its potential therapeutic applications. Unlike indirect activators such as metformin and phenformin, this compound directly binds to the AMPK complex, leading to a more targeted and efficient activation. This specificity makes it a promising candidate for the development of new therapeutic agents targeting AMPK .
Properties
Molecular Formula |
C25H28O5 |
|---|---|
Molecular Weight |
408.5 g/mol |
IUPAC Name |
(E)-1-[3-[(2Z)-3,7-dimethylocta-2,6-dienyl]-2,4,6-trihydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C25H28O5/c1-16(2)5-4-6-17(3)7-13-20-22(28)15-23(29)24(25(20)30)21(27)14-10-18-8-11-19(26)12-9-18/h5,7-12,14-15,26,28-30H,4,6,13H2,1-3H3/b14-10+,17-7- |
InChI Key |
GVXVZXDPRNGAOE-KWNFNVPNSA-N |
Isomeric SMILES |
CC(=CCC/C(=C\CC1=C(C(=C(C=C1O)O)C(=O)/C=C/C2=CC=C(C=C2)O)O)/C)C |
Canonical SMILES |
CC(=CCCC(=CCC1=C(C(=C(C=C1O)O)C(=O)C=CC2=CC=C(C=C2)O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



pyrimidine-2,4-dione](/img/structure/B12398814.png)




![(2R,4S,5R)-2-(hydroxymethyl)-2-methyl-5-[6-(methylamino)purin-9-yl]oxolane-3,4-diol](/img/structure/B12398858.png)
![(6E)-2-methoxy-6-[[[5-sulfanylidene-3-(1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)-1H-1,2,4-triazol-4-yl]amino]methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B12398860.png)
![(3E,5E)-3,5-bis[(4-hydroxy-3-methoxyphenyl)methylidene]-1-methylpiperidin-4-one](/img/structure/B12398864.png)
![2-(4-Methoxyphenyl)-5-methylisothiazolo[5,4-b]pyridin-3(2H)-one](/img/structure/B12398867.png)

![2-amino-9-[(2R,4R,5R)-5-ethyl-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one](/img/structure/B12398872.png)

![[(1R,2R,3aR,4S,5S,6Z,9S,10S,11S,13R,13aS)-2,4,9,10,11,13-hexaacetyloxy-3a-hydroxy-2,5,8,8-tetramethyl-12-methylidene-3,4,5,9,10,11,13,13a-octahydro-1H-cyclopenta[12]annulen-1-yl] benzoate](/img/structure/B12398877.png)
